1,14-Tetradecanediol

Beschreibung

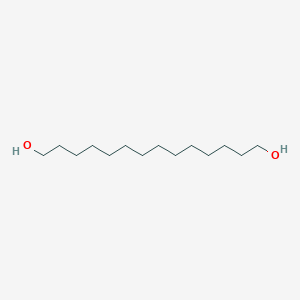

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tetradecane-1,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKZJJVNBQCVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCO)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066534 | |

| Record name | 1,14-Tetradecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19812-64-7 | |

| Record name | 1,14-Tetradecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,14-Tetradecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,14-Tetradecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,14-Tetradecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecane-1,14-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,14-Tetradecanediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9PJ9ZSL7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways of 1,14 Tetradecanediol

Chemical Synthesis Routes and Mechanistic Studies

The production of 1,14-tetradecanediol typically relies on established reduction reactions, converting carboxylic acid or ester functional groups into hydroxyl groups.

Lithium aluminium hydride (LiAlH₄) is a powerful and versatile reducing agent widely employed for the conversion of carboxylic acids to primary alcohols. This method is well-documented for synthesizing this compound from 1,14-tetradecanedioic acid. masterorganicchemistry.com

The reduction of carboxylic acids by LiAlH₄ proceeds through a multi-step mechanism. Initially, the carboxylic acid protonates the hydride, releasing hydrogen gas and forming a lithium carboxylate salt and aluminum hydride species. Subsequently, the hydride (H⁻) attacks the carbonyl carbon of the carboxylate, leading to a tetrahedral intermediate. This intermediate then eliminates an alkoxide, forming an aldehyde. LiAlH₄ is a strong enough reducing agent to further reduce the aldehyde to a primary alcohol without stopping at the aldehyde stage. masterorganicchemistry.comquora.comyoutube.com

C₁₄H₂₆O₄ + 2 LiAlH₄ → C₁₄H₃₀O₂ + 2 LiAlO₂ + 2 H₂ (simplified)

More precisely, for each carboxylic acid group, one equivalent of LiAlH₄ is consumed, effectively delivering four hydride equivalents for the reduction. Therefore, for a diacid, a 2:1 molar excess of LiAlH₄ is typically used to ensure complete reduction of both acid groups.

The synthesis of this compound via LiAlH₄ reduction of 1,14-tetradecanedioic acid requires anhydrous conditions due to the high reactivity of LiAlH₄ with water, which liberates extremely flammable hydrogen gas. commonorganicchemistry.comic.ac.uk

Typical Experimental Procedure: commonorganicchemistry.comorgsyn.org

Reagent Setup: 1,14-Tetradecanedioic acid is dissolved in an anhydrous ethereal solvent, commonly tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is typically initiated at a low temperature, such as 0°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. commonorganicchemistry.comorgsyn.org

Reduction: A suspension or solution of LiAlH₄ in the chosen anhydrous solvent is added gradually to the cooled solution of the diacid. The addition rate is controlled to manage the exothermic nature of the reaction and prevent vigorous reflux. commonorganicchemistry.comorgsyn.org

Reaction Progression: After the addition, the mixture is stirred, often at room temperature, for a prolonged period (e.g., 20 hours) to ensure complete conversion.

Quenching: Excess LiAlH₄ is carefully quenched by the cautious, dropwise addition of water, followed by a dilute aqueous acid (e.g., 10% sulfuric acid or 3N hydrochloric acid) or a saturated aqueous solution of sodium sulfate (B86663) (Na₂SO₄). The addition of wet sodium sulfate or a sequence of water and 15% NaOH solution can lead to a granular inorganic precipitate that is easier to filter. ic.ac.ukorgsyn.orgresearchgate.netharvard.edu

Purification: The mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or via column chromatography (e.g., silica (B1680970) gel with ethyl acetate (B1210297)/hexane (B92381) as eluent).

Table 1: Key Reaction Parameters for LiAlH₄ Reduction

| Parameter | Value |

| Starting Material | 1,14-Tetradecanedioic Acid |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Ether |

| Initial Temperature | 0°C |

| Reaction Temperature | Room Temperature (RT) |

| Reaction Time | ~20 hours |

| Reducing Agent | LiAlH₄ (typically 2:1 molar ratio to diacid) |

| Workup | Quenching with H₂O/Na₂SO₄ or H₂O/dilute acid/NaOH ic.ac.ukorgsyn.orgresearchgate.netharvard.edu |

| Purification | Recrystallization or Column Chromatography |

Catalytic hydrogenation offers an alternative and often more industrially scalable route for the synthesis of diols from dicarboxylic acid esters. thieme-connect.dedrpress.org This process typically involves the use of high-pressure hydrogen gas in the presence of transition metal catalysts.

Transition metal catalysts, particularly those based on ruthenium (Ru) or palladium (Pd), are highly effective for the hydrogenation of diesters to diols. thieme-connect.dedrpress.org These catalysts facilitate the addition of hydrogen across the carbonyl groups of the ester, converting them into hydroxyl groups.

Ruthenium (Ru) Catalysts: Ruthenium-based catalysts are known for their high activity and selectivity in the hydrogenation of esters, including dicarboxylic acid esters. thieme-connect.defrontiersin.orggoogle.comrsc.org Various forms of ruthenium catalysts, such as Ru/C (ruthenium on activated carbon), Ru/SiO₂ (ruthenium on silica), and Ru/Al₂O₃ (ruthenium on alumina), have been explored. thieme-connect.defrontiersin.org Promoters like tin (Sn) can enhance activity and selectivity in ruthenium-tin or ruthenium-tin boride systems. thieme-connect.dersc.orgthieme-connect.de Homogeneous ruthenium catalysts, often incorporating specific phosphine (B1218219) ligands, have also been developed for efficient ester hydrogenation under milder conditions. drpress.orgacs.org

Palladium (Pd) Catalysts: Palladium catalysts, often supported on materials like diatomite or carbon (Pd/C), are also utilized for the hydrogenation of diesters. thieme-connect.de While effective, their performance can sometimes be optimized with co-catalysts or specific reaction conditions to achieve high yields and selectivity. thieme-connect.dedrpress.org

The choice of catalyst can significantly influence the reaction's efficiency and the desired product's yield and selectivity. thieme-connect.dedrpress.org

The catalytic hydrogenation of diesters to diols is significantly influenced by several reaction parameters, including hydrogen pressure, temperature, solvent, and catalyst loading. thieme-connect.dedrpress.org

High-Pressure Hydrogen: High hydrogen pressure is crucial for driving the hydrogenation reaction to completion and achieving high conversion rates. thieme-connect.dedrpress.org An increase in hydrogen partial pressure generally leads to a higher concentration of hydrogen on the catalyst surface, thereby accelerating the reaction rate and improving the conversion rate. drpress.org Pressures ranging from several tens of bars up to hundreds of bars are common in industrial applications. frontiersin.orgthieme-connect.deacs.org

Temperature: Reaction temperature plays a critical role in reaction kinetics and selectivity. Higher temperatures generally increase reaction rates but can also lead to undesired side reactions, such as hydrogenolysis (cleavage of C-O bonds to form hydrocarbons) or transesterification. thieme-connect.dethieme-connect.de Optimal temperature ranges vary depending on the specific catalyst system and substrate, but typical conditions can range from 100°C to 300°C. thieme-connect.defrontiersin.orgthieme-connect.deacs.org

Solvent: The choice of solvent can impact the solubility of reactants and hydrogen, as well as influence catalyst stability and selectivity. Polar solvents like water, methanol (B129727), or 1,4-dioxane (B91453) are often employed. thieme-connect.defrontiersin.org For instance, the presence of water can facilitate the generation of -OH groups on ruthenium catalyst surfaces, enhancing activity. frontiersin.org

Catalyst Loading: The amount of catalyst used directly affects the reaction rate. Higher catalyst loading generally leads to faster conversion, but economic considerations often necessitate optimizing for minimal catalyst use while maintaining acceptable reaction times and yields.

Selectivity: Achieving high selectivity for diol formation is a key challenge, as over-reduction to hydrocarbons or other side products can occur. thieme-connect.de Catalyst design and careful control of reaction conditions are essential to minimize these unwanted pathways. For example, the strength of the base in some ruthenium-catalyzed systems can alter chemoselectivity, favoring diol formation under specific conditions.

Table 2: Influence of Reaction Conditions on Catalytic Hydrogenation

| Parameter | Influence on Reaction |

| High H₂ Pressure | Increases hydrogen concentration on catalyst surface, accelerating reaction rate and conversion. drpress.org |

| Temperature | Affects reaction kinetics; higher temperatures increase rate but can lead to side reactions (hydrogenolysis, transesterification). thieme-connect.dethieme-connect.de |

| Solvent | Impacts reactant/hydrogen solubility, catalyst stability, and selectivity (e.g., water can enhance Ru catalyst activity). frontiersin.org |

| Catalyst Loading | Directly influences reaction rate; optimized for efficiency and cost. |

| Catalyst Type | Dictates activity, selectivity, and required conditions (e.g., Ru, Pd, often with promoters like Sn). thieme-connect.dedrpress.org |

| Base (for some systems) | Can significantly alter chemoselectivity, favoring diol formation under specific conditions. |

Transition Metal Catalysts (e.g., Ruthenium or Palladium) in Catalytic Hydrogenation

Pyrolysis of Waste Plastics for Diol Production

The pyrolysis of waste plastics presents a promising method for the sustainable production of valuable chemical compounds, including this compound. This process involves the thermal degradation of plastic waste in the absence of oxygen, converting macromolecules into smaller hydrocarbon molecules. nih.govnih.govfishersci.ca The resulting products typically include liquid oil, gaseous fuels, and char. fishersci.caregulations.gov

Controlled Steam Conditions and Byproduct Oxygenated Diols

This compound can be synthesized through the pyrolysis of waste plastics in a muffle furnace under controlled steam conditions. nih.gov This method not only yields the desired diol but also produces other oxygenated diols as byproducts. nih.gov The introduction of steam can influence the reaction environment, potentially affecting the product distribution and the types of oxygenated compounds formed during the thermal decomposition of plastics. nih.gov

Temperature, Catalyst Loading, and Reaction Time as Key Parameters

The efficiency and product selectivity of plastic pyrolysis are significantly influenced by key operational parameters, including temperature, catalyst loading, and reaction time. nih.govnih.govnih.gov Optimal temperature ranges for the production of this compound from plastic pyrolysis are reported to be between 250–400°C. nih.gov However, studies on catalytic pyrolysis of plastic waste have also been conducted at higher temperatures, such as 450°C and 500°C. nih.govnih.govnih.govfishersci.ca

Catalysts play a critical role in enhancing process efficiency, targeting specific reactions, and reducing the required temperature and reaction time. nih.govnih.gov For instance, experiments using a small pilot-scale pyrolysis reactor at 450°C with a heating rate of 10°C/min and a reaction time of 75 minutes have been reported. nih.gov In other studies, a fixed temperature of 500°C was used to investigate the influence of reaction time, with total conversion of plastic material achieved within 45 minutes when the reaction time was varied between 30 and 90 minutes. nih.gov The use of catalysts can lead to the production of hydrocarbons with higher added value by promoting the breaking of C-C bonds and determining the length of the product chains. nih.gov

The following table summarizes key reaction parameters observed in the pyrolysis of waste plastics:

| Parameter | Value/Range | Reference |

| Optimal Temperature | 250–400°C | nih.gov |

| Experimental Temperature | 450°C, 500°C | nih.govnih.govfishersci.ca |

| Heating Rate | 10°C/min (at 450°C) | nih.gov |

| Reaction Time | 75 min (at 450°C); 30-90 min (at 500°C) | nih.govnih.gov |

| Catalyst | Zeolite-based catalysts, modified NZ, activated carbon | nih.govnih.govfishersci.canih.gov |

Catalytic Hydrogenation of α,ω-Diketones

Beyond pyrolysis, this compound can also be synthesized through the catalytic hydrogenation of α,ω-diketones or diesters. nih.gov This synthetic route typically employs transition metal catalysts, such as ruthenium (Ru) or palladium (Pd). nih.gov For long-chain α,ω-diols like this compound and 1,16-hexadecanediol, the catalytic hydrogenation of long-chain dicarboxylate esters is a viable method. alfa-chemistry.com For example, dimethyl tetradecanedioate (B1240563) can be hydrogenated using ruthenium or palladium catalysts under high-pressure hydrogen conditions. nih.gov This approach offers advantages in terms of industrial scalability, although precise control over catalyst activity and reaction conditions is necessary to prevent over-reduction or undesirable side reactions. nih.gov

Biotechnological and Biotransformation Approaches for this compound Production

Recent advancements in metabolic engineering have paved the way for the biological production of long-chain diols, including this compound, through microbial fermentation and biotransformation. nih.govnih.gov These biotechnological routes offer an environmentally friendly and potentially more economical alternative to traditional chemical synthesis, which often involves high temperatures, pressures, and heavy metal catalysts. nih.govlipidmaps.org

Microbial Fermentation and Metabolic Engineering

Microbial fermentation, coupled with metabolic engineering, has emerged as a significant approach for synthesizing long-chain diols from renewable feedstocks. nih.govnih.gov Metabolic engineering involves the modification of bacterial metabolic processes to enhance specific biochemical reactions for desired product formation. wikipedia.org This can include optimizing glucose transport, eliminating feedback regulation, and disrupting competing pathways to reroute carbon flux towards the target compound. atamanchemicals.com

Engineered microbial strains can convert fatty acid derivatives into diols under aerobic conditions. nih.gov For instance, the biosynthesis of α,ω-diols (C8–C16) from free fatty acids has been reported using specific enzyme systems. nih.gov Bioconversion rates for this compound have been observed, with engineered Escherichia coli strains achieving a 60% conversion rate without a glucose dehydrogenase (GDH) system, which increased to 68% with the inclusion of a GDH system. nih.gov

The following table presents bioconversion rates for various α,ω-diols using E. coli expressing MmCAR and Sfp:

| α,ω-Diol | Bioconversion Rate (without GDH system) | Bioconversion Rate (with GDH system) | Reference |

| 1,8-Octanediol | 69% | 84% | nih.gov |

| 1,10-Decanediol | 75% | 87% | nih.gov |

| 1,12-Dodecanediol | 96% | 100% | nih.gov |

| This compound | 60% | 68% | nih.gov |

| 1,16-Hexadecanediol | 40% | 50% | nih.gov |

Engineered Escherichia coli Strains for Long-Chain Diol Synthesis

Escherichia coli strains have been extensively engineered for the biosynthesis of long-chain diols. These engineered strains often express specific enzymes, such as alcohol dehydrogenases and modified ω-hydroxylases, to facilitate the conversion of fatty acid derivatives or glucose into diols. nih.govnih.gov

One notable example involves E. coli strains engineered to overproduce fatty acid derivatives, which, when combined with the expression of a CYP153A-RedRhF hybrid fusion protein, efficiently produce ω-hydroxylated fatty acid derivatives, including this compound, directly from glucose as the sole carbon source. nih.gov This demonstrates the potential for sustainable production from renewable feedstocks. nih.gov

Further research has focused on engineering cytochrome P450 monooxygenase enzymes, such as CYP153A33 from Marinobacter aquaeolei, to achieve higher ω-specific hydroxylation activity. regulations.gov Through site-directed mutagenesis, engineered variants like CYP153A33 P136A have shown improved conversion rates. For instance, 3.4 mM of α,ω-tetradecanediol was produced via 1-tetradecanol (B3432657) bioconversion within 5 hours of reaction using the engineered CYP153A33 P136A strain, representing more than double the maximum yield compared to the wild-type enzyme. regulations.gov

The development of such engineered E. coli strains signifies a crucial step towards efficient and sustainable bioproduction of long-chain diols, offering a promising alternative to traditional chemical synthesis methods. nih.govlipidmaps.org

Advanced Spectroscopic and Chromatographic Characterization of 1,14 Tetradecanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 1,14-tetradecanediol provides distinct signals corresponding to different proton environments within the molecule. Due to its symmetrical nature, the spectrum is simplified, with equivalent protons on either side of the long carbon chain.

A representative ¹H NMR spectrum (e.g., in Chloroform-d at 500 MHz) typically shows:

Terminal methylene (B1212753) protons adjacent to hydroxyl groups (-CH₂OH): These protons usually appear as a triplet around δ 3.41-3.53 ppm, coupled to the adjacent methylene group. amazonaws.com

Methylene protons alpha to the hydroxyl groups (CH₂-CH₂OH): These protons appear as a multiplet, often a pentet (p), around δ 1.77-1.85 ppm. amazonaws.com

Bulk methylene protons (-CH₂-CH₂-CH₂-): The majority of the methylene protons within the long aliphatic chain (from C3 to C12) are chemically equivalent or very similar, resulting in a broad, complex multiplet (m) typically observed between δ 1.24-1.40 ppm. amazonaws.com

Hydroxyl protons (-OH): These protons are highly variable in chemical shift, often appearing as a broad singlet that can exchange with deuterated solvents (e.g., D₂O) or impurities like water. They are typically found in the range of δ 1.5-2.0 ppm, though their exact position is solvent and concentration dependent.

The integration of these signals corresponds to the number of equivalent protons, confirming the molecular symmetry and the presence of 14 carbon atoms and 30 hydrogen atoms.

The following interactive table summarizes typical ¹H NMR spectral data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.41-3.53 | t | 4H | -CH₂OH (protons on C1 and C14) amazonaws.com |

| 1.77-1.85 | p | 4H | -CH₂CH₂OH (protons on C2 and C13) amazonaws.com |

| 1.24-1.40 | m | 20H | Internal -CH₂- (protons on C3-C12) amazonaws.com |

| ~1.5-2.0 | br s | 2H | -OH (hydroxyl protons) |

The ¹³C NMR spectrum provides information about the unique carbon environments. For this compound, the symmetry simplifies the spectrum, showing fewer distinct signals than the total number of carbons.

A representative ¹³C NMR spectrum (e.g., in Chloroform-d at 126 MHz) would show:

Carbons directly bonded to hydroxyl groups (-CH₂OH): These carbons are typically deshielded and appear around δ 60-63 ppm.

Carbons alpha to the hydroxyl groups (CH₂-CH₂OH): These carbons are slightly less deshielded, appearing around δ 32.85-34.10 ppm. amazonaws.com

Internal methylene carbons (-CH₂-CH₂-CH₂-): The remaining methylene carbons in the long chain exhibit signals in the aliphatic region, typically between δ 24-30 ppm. Due to the symmetry, some of these internal carbons might be chemically equivalent or very close in chemical shift, leading to overlapping signals. amazonaws.com

The following interactive table summarizes typical ¹³C NMR spectral data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| 60-63 | -CH₂OH (C1 and C14) |

| 32.85-34.10 | -CH₂CH₂OH (C2 and C13) amazonaws.com |

| 24.68-29.72 | Internal -CH₂- (C3-C12) amazonaws.com |

¹H NMR Spectral Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in this compound by detecting characteristic vibrational frequencies. cenmed.comusda.gov

Key absorption bands for this compound include:

O-H stretch: A strong, broad absorption band typically observed in the region of 3200-3550 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups in alcohols. specac.com

C-H stretches:

Aliphatic C-H stretches (sp³ hybridized carbons) appear as strong bands around 2920 cm⁻¹ (asymmetric stretch) and 2850 cm⁻¹ (symmetric stretch). specac.com

C-O stretch: A strong absorption band around 1050 cm⁻¹, indicative of the C-O bond in primary alcohols. specac.com

CH₂ bending vibrations: Bands around 1465 cm⁻¹ (scissoring) and 720 cm⁻¹ (rocking, for long aliphatic chains).

The following interactive table summarizes characteristic IR absorption bands for this compound:

| Wavenumber (cm⁻¹) | Assignment | Intensity/Shape |

| 3200-3550 | O-H stretch | Strong, Broad specac.com |

| 2920 | C-H stretch (asymmetric) | Strong specac.com |

| 2850 | C-H stretch (symmetric) | Strong specac.com |

| 1465 | CH₂ bending (scissoring) | Medium |

| 1050 | C-O stretch (primary alcohol) | Strong specac.com |

| 720 | CH₂ rocking (long chain) | Weak |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which are crucial for confirming the identity and assessing the purity of a compound.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is widely used for the identification and purity assessment of volatile and semi-volatile compounds like this compound. cenmed.comamazonaws.comnih.govthegoodscentscompany.comuni.lursc.orgchem960.comijddr.in

In GC-MS analysis, this compound is typically resolved on a non-polar column (e.g., DB-5) with a temperature gradient. Retention times can vary depending on the specific GC conditions, but reported values for this compound are around 11.61 minutes itmedicalteam.pl, 11.66 minutes researchgate.net, 11.41 minutes hygeiajournal.com, 30.77 minutes , or 36.4171 minutes journalsarjnp.com depending on the method.

Upon electron ionization (EI-MS) at 70 eV, the molecular ion peak [M]⁺ for this compound (C₁₄H₃₀O₂) is observed at m/z 230. nist.gov However, due to the instability of the molecular ion in some cases, it might be low in intensity or absent. Characteristic fragmentation patterns for long-chain diols often involve successive losses of water (H₂O) and alkyl fragments.

Common fragment ions include:

[M-H₂O]⁺: m/z 212 (loss of one water molecule).

[M-2H₂O]⁺: m/z 194 (loss of two water molecules).

Loss of alkyl chains and water, leading to smaller, characteristic fragments (e.g., m/z 71, 55).

The comparison of the compound's mass spectrum and retention index with spectral libraries (e.g., NIST library) confirms its identity. ijddr.inresearchgate.nethygeiajournal.comjournalsarjnp.comscispace.com The peak area percentage in the chromatogram indicates the relative abundance of this compound, thus providing an assessment of its purity. itmedicalteam.plijddr.inresearchgate.nethygeiajournal.comjournalsarjnp.comscispace.com

The following interactive table summarizes typical GC-MS data for this compound:

| Parameter | Value | Source |

| Molecular Ion [M]⁺ | m/z 230.39 (C₁₄H₃₀O₂) | |

| Retention Time (RT) | 11.61 min itmedicalteam.pl, 11.66 min researchgate.net, 11.41 min hygeiajournal.com, 30.77 min , 36.4171 min journalsarjnp.com | itmedicalteam.plresearchgate.nethygeiajournal.comjournalsarjnp.com |

| Characteristic Fragments | m/z 212 ([M-H₂O]⁺), 194 ([M-2H₂O]⁺), 71, 55 |

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique often used for non-volatile or thermally labile compounds, including diols. cenmed.comusda.gov Unlike EI-MS, FAB-MS typically produces abundant protonated molecular ions ([M+H]⁺) or other adducts, providing direct confirmation of the molecular weight.

For this compound, high- and low-resolution FAB-MS analyses would aim to detect the protonated molecular ion. The exact mass measurement from high-resolution FAB-MS provides the elemental composition with high accuracy, distinguishing it from other compounds with similar nominal masses. For instance, in studies involving diesters of this compound, FAB-MS has been successfully used to determine the structures of these compounds. usda.govrsc.org While specific m/z values for this compound itself via FAB-MS are not explicitly detailed in the provided snippets, the technique's capability to yield [M+H]⁺ (m/z 231.23186) uni.lu or other adducts is consistent with its application for molecular weight confirmation.

The following interactive table summarizes typical FAB-MS data for this compound:

| Ion Type | m/z (predicted) |

| [M+H]⁺ | 231.23186 uni.lu |

| [M+Na]⁺ | 253.21380 uni.lu |

| [M-H]⁻ | 229.21730 uni.lu |

MS-MS Analysis for Structural Confirmation of Components in Mixtures

Mass spectrometry (MS), particularly tandem mass spectrometry (MS-MS), plays a crucial role in the structural elucidation and confirmation of this compound, especially when present as part of more complex molecules or in mixtures. While this compound itself can be identified by gas chromatography-mass spectrometry (GC-MS) ijpsr.comupdatepublishing.comijddr.inresearchgate.netresearchgate.net, MS-MS analysis is particularly valuable for confirming the structures of its derivatives, such as diesters, within intricate biological extracts.

For instance, in the characterization of vasoactive lipids from Pinus ponderosa needles, MS-MS analysis was employed to confirm the structures of intact myristate and/or laurate diesters of this compound usda.gov. These analyses revealed characteristic fragmentation patterns that are indicative of the diol's presence within the esterified compounds. Key fragment ions observed in the MS-MS spectra of these diesters included m/z 183, 195, and 201 usda.gov. The fragment ion at m/z 195 is thought to result from the loss of two dodecanoic (lauric) acid fragments from a tetradecanediol diester usda.gov. Furthermore, parent ions, such as one at m/z 623.6, were observed to undergo fragmentation, yielding ions at m/z 605 (via loss of H₂O), m/z 441 (via loss of m/z 183 or C₁₂H₂₃O), m/z 423 (via loss of m/z 201 fragment or C₁₂H₂₃O₂), m/z 413 (via loss of m/z 211 or C₁₄H₂₇O), and m/z 395 (via loss of m/z 229 or C₁₄H₂₇O₂) usda.gov. The identities of ions at m/z 201 and 229 were confirmed by high-resolution fast atom bombardment (HRFAB) analyses as protonated lauric and myristic acids, respectively usda.gov. This detailed fragmentation information allows for the precise identification and structural confirmation of this compound-containing compounds within complex biological matrices.

Ultraviolet-Visible (UV-Vis) Spectroscopy (Exclusion: Basic Compound Identification Data)

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. For a compound to exhibit significant absorption in this range, it typically requires the presence of chromophores, which are functional groups with conjugated double bonds or lone pairs of electrons.

This compound is a saturated aliphatic diol, meaning its molecular structure consists primarily of single carbon-carbon and carbon-hydrogen bonds, along with two hydroxyl groups. As such, it inherently lacks extensive conjugated systems or other strong chromophores that would lead to characteristic absorption peaks in the conventional UV-Vis region (typically 200-800 nm) journalsarjnp.comiosrphr.org. Therefore, UV-Vis spectroscopy is generally not a primary method for the direct identification or quantitative analysis of this compound itself, as it would appear largely transparent in this spectral range.

However, its transparency in the UV-Vis region can be an advantageous property in certain applications. For instance, this compound could be utilized as a solvent or matrix in UV-Vis spectroscopic studies of other UV-active compounds, where its lack of interference would be beneficial. While studies on plant extracts containing this compound often employ UV-Vis spectroscopy to characterize other bioactive compounds like flavonoids and phenolics that do exhibit strong UV absorption journalsarjnp.comiosrphr.orgresearchgate.net, the diol itself does not contribute significantly to these spectra.

Chromatographic Techniques for Purification and Separation

Chromatographic techniques are indispensable for the purification and separation of this compound from reaction mixtures or natural extracts, given its presence in various complex samples.

Column Chromatography

Column chromatography is a widely employed technique for the purification of this compound, offering effective separation from impurities and other components in a mixture. The most common stationary phase for this compound is silica (B1680970) gel usda.govrsc.org. The separation is achieved by carefully selecting mobile phases that exploit differences in polarity between this compound and other compounds.

Typical elution strategies involve a gradient of solvents with increasing polarity. For example, a common approach is to start with non-polar solvents like hexane (B92381) and gradually increase the polarity by adding more polar solvents such as ethyl acetate (B1210297) (EtOAc), dichloromethane (B109758) (CH₂Cl₂), or methanol (B129727) (CH₃OH) usda.govrsc.orgrsc.orgbiotech-asia.org.

Table 1: Representative Column Chromatography Conditions for this compound Purification

| Stationary Phase | Mobile Phase System | Elution Strategy | Application Context | Reference |

| Silica gel (40 µm) | Hexane, CH₂Cl₂, CH₃OH | Stepwise gradient (e.g., 20%, 50% CH₃OH in CH₂Cl₂) | Purification of extracts containing this compound diesters | usda.gov |

| Silica gel | Ethyl acetate/Hexane | Gradient elution | Purification of crude product after synthesis | |

| Silica gel | Ethyl acetate/CH₂Cl₂ | Gradient elution (e.g., 1/9) | Purification of synthesized 1,14-diiodotetradecane (B14699793) from this compound | rsc.org |

| Silica gel | Hexanes/EtOAc | Gradient elution (e.g., 90:10 Hexanes:EtOAc) | Purification of intermediates derived from this compound | rsc.org |

| Silica gel (100-200 mesh) | n-Hexane, Chloroform, Ethanol (B145695), Methanol | Sequential elution | Fractionation of plant extracts containing this compound | ijddr.in |

| Silica gel | Hexane, Chloroform, Ethyl acetate, Methanol (4:3:2:1 ratio) | Fixed mobile phase for crude extracts | Purification of plant extracts containing this compound | biotech-asia.org |

Column chromatography has been successfully applied in various contexts, including the purification of this compound synthesized via lithium aluminum hydride (LiAlH₄) reduction of 1,14-tetradecanedioic acid, followed by recrystallization from ethanol or column chromatography . It is also used to purify intermediates derived from this compound, such as 1,14-diiodotetradecane rsc.org. In natural product isolation, flash column chromatography has been used to fractionate extracts containing this compound and its derivatives usda.gov.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and versatile technique used to monitor the purity of this compound, track the progress of chemical reactions, and assess the composition of fractions obtained from column chromatography usda.govbiotech-asia.orgrsc.org. Similar to column chromatography, TLC typically utilizes silica gel as the stationary phase usda.govbiotech-asia.org.

The choice of mobile phase is critical for effective separation. Mixtures of solvents are commonly employed to achieve optimal resolution. Examples include dichloromethane/ethyl acetate/acetonitrile (20:5:0.1 v/v/v) usda.gov and ethyl acetate/hexanes (e.g., 5:95) rsc.org.

Table 2: Representative TLC Conditions for this compound and Related Mixtures

| Stationary Phase | Mobile Phase System | Detection Method | Application Context | Rf Value (for fractions/compounds) | Reference |

| Silica gel | CH₂Cl₂/EtOAc/CH₃CN (20:5:0.1 v/v/v) | Not specified (implied visualization) | Analysis of fraction compositions from Pinus ponderosa extracts | Rf 0.5, 0.3, 0.2 (for fractions containing diesters) | usda.gov |

| Not specified (likely silica gel) | Ethyl acetate/Hexanes (5:95) | Not specified | Characterization of intermediates derived from this compound | Rf = 0.45 (for a related compound S18) | rsc.org |

| Not specified (likely silica gel) | Hexane, Chloroform, Ethyl acetate, Methanol (4:3:2:1 ratio) | Visible light, UV light, Iodine chamber, Derivatization reagents | TLC profiling of plant extracts before column chromatography | Rf values given for various compounds in extracts | biotech-asia.org |

After separation, the spots on the TLC plate can be visualized using various methods. For compounds like this compound, which may not be strongly UV-active, visualization often involves spraying with derivatization reagents (e.g., anisaldehyde-sulfuric acid, methanolic sulfuric acid) followed by heating, or placing the plate in an iodine chamber, which allows for the detection of compounds as colored spots or by quenching fluorescence under UV light biotech-asia.org. TLC is also used to confirm the purity of starting materials like this compound before their use in synthesis usda.gov.

Reactivity and Chemical Transformations of 1,14 Tetradecanediol

Oxidation Reactions of Hydroxyl Groups

The primary hydroxyl groups of 1,14-tetradecanediol can be selectively oxidized to yield aldehydes or further to carboxylic acids. Common oxidizing agents employed for such transformations include potassium permanganate (B83412) and chromium trioxide. For instance, complete oxidation of both terminal hydroxyl groups would lead to 1,14-tetradecanedioic acid.

Enzymatic methods also facilitate the oxidation of this compound. Studies have shown that yeast alcohol dehydrogenases (ADH I and ADH II) can catalyze the oxidation of alpha,omega diols, with this compound identified as a preferred substrate. researchgate.net The rate of oxidation for this compound by these enzymes was observed to be comparable to that of ethanol (B145695). researchgate.net

Reduction Reactions to Alkanes

While this compound itself can be synthesized via the reduction of 1,14-tetradecanedioic acid using reducing agents like lithium aluminum hydride (LiAlH₄), unl.edu the hydroxyl groups of the diol can, in principle, undergo further reduction to form alkanes. Lithium aluminum hydride and sodium borohydride (B1222165) are frequently utilized reducing agents in such conversions. This process typically involves the deoxygenation of the alcohol functionalities to yield the corresponding saturated hydrocarbon, tetradecane.

Substitution Reactions of Hydroxyl Groups (e.g., Halides, Esters)

The hydroxyl groups of this compound are amenable to substitution reactions, allowing for the introduction of other functional groups such as halides or esters.

Halide Formation: The hydroxyl group, being a poor leaving group, is typically activated (e.g., by protonation) before substitution. msu.edu Reagents like thionyl chloride (SOCl₂) or phosphorus halides (e.g., PCl₅, SOBr₂) can facilitate the conversion of alcohols to alkyl halides. libretexts.org

Ester Formation: Esterification, a significant reaction for alcohols, involves the reaction of the hydroxyl groups with carboxylic acids, acid anhydrides, or acid chlorides. msu.edulibretexts.org For this compound, monoesters can be formed through reactions with long-chain fatty acids such as stearic or palmitic acids. oup.com Regioselective acetylation of diols can also be achieved under mild conditions using catalytic amounts of acetate (B1210297), a method that is considered environmentally friendly and efficient. acs.org

Thermodynamic and Kinetic Studies of this compound Reactions

Understanding the thermodynamics and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and elucidating underlying mechanisms.

Kinetic Isotope Effects (KIEs) are powerful tools used to gain insights into the rate-determining step of a reaction and the nature of bond breaking and forming processes. d-nb.infodiva-portal.orgnih.gov By comparing the reaction rates of isotopically labeled and unlabeled compounds (e.g., with deuterium), KIE studies can reveal mechanistic details. acs.orgdiva-portal.org For diols, KIEs have been instrumental in distinguishing between different mechanistic pathways, which can be influenced by the electronic properties of the substrates. d-nb.info For example, in cyclodehydration reactions of diols, KIE values can indicate whether the cleavage of a C-H bond is the rate-limiting step. d-nb.info

In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, enable the real-time monitoring of chemical reactions, providing direct observation of intermediates and changes in functional groups. mt.comrsc.org

FTIR Spectroscopy: FTIR is used to identify and track the presence and transformation of specific functional groups throughout a reaction, offering insights into reaction pathways and the formation of transient species.

Raman Spectroscopy: Raman spectroscopy is a valuable tool for in situ analysis in various chemical processes, including synthesis reactions and catalytic transformations. mt.comrsc.org It provides information on molecular vibrations and structural evolution, allowing for the tracking of reaction progress, identification of polymorphs, and determination of reaction kinetics. mt.comrsc.orgsciencenet.cn The technique is particularly useful for characterizing catalysts and identifying active surface intermediates under operating conditions. rsc.orgsciencenet.cn

The correlation between various reaction parameters and the yield of diol products is essential for mechanistic inference and process optimization. For instance, in pyrolysis applications, the steam partial pressure can be correlated with the diol yield to deduce mechanistic steps. This suggests that controlling the gaseous environment, including the presence and partial pressure of steam, can significantly influence the reaction pathways and product distribution in high-temperature transformations involving this compound. oup.com Other critical parameters typically include temperature, pressure, catalyst type, and reactant concentrations, all of which provide valuable data for understanding the kinetics and thermodynamics governing the reactions of this compound.

Computational Modeling (e.g., DFT Calculations) for Transition State Analysis

Computational modeling, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool for investigating the reaction mechanisms and transition states of organic compounds like this compound. DFT methods enable the prediction of molecular geometries, electronic structures, and energetics, which are crucial for understanding reaction pathways. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-31G*, are utilized to model transition states in various chemical transformations, including dehydrogenation and esterification reactions . This computational approach can also help infer mechanistic steps in processes like pyrolysis by correlating parameters such as steam partial pressure with diol yield .

Beyond specific reaction pathways, DFT-D methods have been applied to understand the binding affinities of α,ω-alkanediols, including this compound, with host molecules such as cyclodextrins. These calculations suggest that enthalpic contributions to binding largely arise from dispersion interactions researchgate.netacs.org. More broadly, DFT is instrumental in analyzing diradical transition states in isomerization mechanisms and elucidating the electrophilic character of reactive intermediates in organic reactions acs.org.

While specific detailed findings for transition state energies of this compound's direct chemical transformations are not extensively documented in publicly available summaries, the methodology is well-established for similar organic diols and their reactions. A hypothetical representation of data derived from such computational studies might include activation energies and geometric parameters of transition states, as shown in Table 1.

Table 1: Illustrative Computational Modeling Data for this compound Transition States (Hypothetical)

| Reaction Type | DFT Method | Activation Energy (kJ/mol) | Transition State Geometry Description | Key Interactions |

| Dehydrogenation | B3LYP/6-31G | [Data would be here] | [Description of bond breaking/forming] | [e.g., C-H bond elongation] |

| Esterification | B3LYP/6-31G | [Data would be here] | [Description of acyl transfer] | [e.g., O-H...O hydrogen bond] |

Polymorphic Modifications and Crystallography

This compound exhibits specific polymorphic modifications and crystallographic characteristics typical of even-numbered α,ω-alkanediols. It crystallizes in a monoclinic system, with the space group P2₁/c (or P1 2₁/n 1, which is an alternative setting for P2₁/c) mdpi.comresearchgate.netalfa-chemistry.com. The crystal structure has been determined, revealing specific unit cell parameters alfa-chemistry.com.

Even-numbered α,ω-alkanediols, including this compound, commonly adopt a herringbone molecular arrangement within their crystal structures mdpi.com. This arrangement is stabilized by an all-trans conformer (TTt-TTt) of the hydrocarbon chain mdpi.com. Studies on a series of α,ω-alkanediols (n = 13–24) have indicated that while many exhibit solid-solid transitions, this compound (n=14) is noted as an exception, suggesting a stable primary crystalline form without readily observed solid-solid polymorphs in that range researchgate.net. The relatively high enthalpy of fusion for this compound (61.9 kJ/mol) further suggests significant intermolecular forces contributing to its crystal stability google.com.

The crystal parameters for this compound are summarized in Table 2.

Table 2: Crystal Parameters for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.comresearchgate.netalfa-chemistry.com |

| Space Group | P2₁/c (P1 2₁/n 1) | mdpi.comresearchgate.netalfa-chemistry.com |

| a (Å) | 4.976 | alfa-chemistry.com |

| b (Å) | 5.1968 | alfa-chemistry.com |

| c (Å) | 27.955 | alfa-chemistry.com |

| β (°) | 93.82 | alfa-chemistry.com |

| Z | 2 | mdpi.com |

Hydrogen Bonding and Intermolecular Interactions in Crystal Structures

In addition to the primary O-H···O hydrogen bonds, weaker C-H···O hydrogen bond interactions are also observed within the crystal structures of these diols mdpi.com. The energy associated with these weak C-H···O interactions typically falls within a lower range compared to O-H···O bonds mdpi.compreprints.org. For the alkanediol series, the mean total hydrogen-bond energy per mole of molecules is approximately -28.5 ± 0.8 kJ/mol mdpi.com. These intricate networks of hydrogen bonds are crucial for consolidating the crystal structure and influencing its macroscopic properties .

Crystal Packing and Chain Length Dependence

The crystal packing of this compound, like other even-numbered α,ω-alkanediols, is characterized by a herringbone molecular arrangement mdpi.com. In this arrangement, the molecules adopt an all-trans conformer (TTt-TTt), which contributes to the stability of the hydrogen bond chain pattern mdpi.com. This ordered packing contrasts with that of odd-numbered alkanediols, which typically crystallize in orthorhombic space groups (P2₁2₁2₁, Z=4) and exhibit a molecular packing where molecules are oriented parallel to each other mdpi.com.

The crystal packing density is notably influenced by the chain length and its parity, leading to an "odd-even effect" observed in the melting properties of alkanediols researchgate.net. Even-numbered members, such as this compound, generally display increased melting points and higher crystal packing densities compared to their odd-numbered counterparts mdpi.comresearchgate.net. This difference in packing efficiency and molecular conformation directly impacts the physical properties and stability of the crystalline forms across the alkanediol series mdpi.com.

Research Applications in Polymer Science

1,14-Tetradecanediol as a Monomer in Polymer Synthesis

The symmetrical structure and terminal hydroxyl groups of this compound render it a versatile monomer for the synthesis of various polymer types, including polyesters, polyurethanes, and polyethers. ontosight.ai

Research has investigated the enzymatic synthesis of multi-component polyesters using lipases, where this compound was explored as a third component in copolymerization reactions. nih.gov These studies aim to elucidate the mechanism of diol incorporation and its impact on polymer properties. nih.gov

Polyesters exhibiting enhanced mechanical and thermal properties have been achieved through the incorporation of rigid structures or optimization of synthesis conditions. For example, polyesters containing cyclohexane (B81311) units demonstrated favorable thermal and mechanical performance, with glass transition temperatures (Tg) between 194.8–197.1 °C and temperatures for 5% mass loss around 461 °C. researchgate.net Reported mechanical data for these materials include tensile strengths of 60–71 MPa and Young's moduli of 1.47–1.61 GPa. researchgate.net Similarly, novel poly(butylene succinate-butylene furandicarboxylate/polyethylene glycol succinate) (PBSF-PEG) copolymers exhibited excellent flexibility, with elongation at break reaching up to 562%, and high tensile strength of 30 MPa, alongside good biodegradability and biocompatibility. mdpi.com

This compound serves as a fundamental building block for the synthesis of polyurethanes, contributing to enhanced mechanical properties and thermal stability in the final materials. Polyurethanes are formed through the reaction of isocyanate groups with hydroxyl groups, often involving chain extenders like diols. google.com The specific diol chosen significantly influences the mechanical and thermal characteristics of the polyurethanes. researchgate.net

The extended carbon chain of this compound is advantageous for developing thermoplastic polyurethane resin elastomers, where diols such as this compound are considered for their ability to improve mechanical strength. googleapis.com Studies on polyurethanes have shown that their thermal stability can be augmented by incorporating additives, such as hyperbranched polysiloxane nanoparticles, leading to a substantial increase in the integral procedural decomposition temperature. mdpi.com For instance, the decomposition temperature increased from 348 °C for the polyurethane matrix to 859 °C for the hybrid material. mdpi.com

The mechanical properties of polyurethanes are also highly tunable. For example, increasing the content of certain chain extenders like dipropylene glycol (DPG) in thermoplastic polyurethanes can influence the organization of rigid segments and the degree of phase separation, thereby affecting mechanical properties and hydrolysis resistance. mdpi.com

This compound is also employed as a monomer in the production of polyethers. ontosight.ai Polyethers are polymers characterized by the presence of ether linkages (-O-) within their backbone. The terminal hydroxyl groups of this compound can react to form these ether linkages, contributing to the structural diversity of polyethers. ontosight.ai

Synthesis of Polyurethanes with Enhanced Mechanical Properties and Thermal Stability

Development of High-Performance Materials in Coatings, Adhesives, and Elastomers

The application of this compound is particularly valuable in materials science for the development of high-performance materials used in coatings, adhesives, and elastomers. Its long carbon chain and diol functionality enable the creation of polymers with desirable properties for these specific applications.

In coatings, diols like this compound can contribute to improved adhesion and enhanced resistance to moisture and sunlight. For example, novel glass coatings based on crosslinked siloxane-urea or siloxane-urethane have demonstrated adhesive strengths exceeding 45 Kg/cm² and resistance to hydrolysis after exposure to boiling water. google.com

For adhesives and elastomers, the utilization of specific polyols can lead to superior low-temperature performance, reduced moisture absorption, improved solvent resistance, and enhanced adhesion properties. emeryoleo.com Renewable polyester (B1180765) polyols, which can incorporate diols, are used in the manufacturing of these materials, offering characteristics such as hydrophobic backbones with excellent chemical and moisture resistance. emeryoleo.com

Biodegradable Polyesters via Polycondensation with Dicarboxylic Acids

This compound is utilized as a monomer for synthesizing biodegradable polyesters, typically through polycondensation reactions with dicarboxylic acids. Aliphatic polyesters derived from diols and dicarboxylic acids are recognized for their biodegradability, often degrading into simple, safe compounds like carbon dioxide and water through enzymatic action. mdpi.comnih.gov

Polycondensation reactions involving diols and dicarboxylic acids can be conducted using various catalysts, including inorganic acids or lipases. mdpi.comnih.gov The molecular weight of the resulting polyesters can be optimized by carefully controlling the monomer composition, reaction time, and catalyst type. nih.gov For instance, polyesters with weight average molecular weights of up to 85,000 have been produced from sebacic acid and alkanediols using inorganic acid catalysts. nih.gov These biodegradable polyesters are being actively explored as environmentally friendly alternatives to conventional plastics. mdpi.comnih.gov

Exploration of Novel Monomers and Polymer Properties

The exploration of novel monomers, including long-chain α,ω-diols such as this compound, is critical for developing polymers with enhanced properties. d-nb.info While short-chain diols are well-established, the synthesis of long-chain diols, often achieved through the catalytic hydrogenation of long-chain dicarboxylate esters, remains an active area of research. d-nb.info

The robust market demand for new polymers drives the development of innovative strategies for producing novel diols and understanding their influence on polymer characteristics. d-nb.info The incorporation of such monomers can lead to materials with increased flexibility, improved thermal and mechanical performance, and tailored biodegradability. mdpi.comd-nb.info

The study of how different diols affect the properties of sequence-controlled copolyesters, for example, by influencing melting temperatures, is an integral part of this ongoing exploration. nih.gov This continuous research aims to fine-tune polymer properties for specific applications by manipulating the monomeric building blocks.

Research Applications in Biological Systems and Biomedical Materials

Involvement in Metabolic Pathways (e.g., Fatty Acid and Triglyceride Synthesis)

In biological systems, this compound is suggested to be involved in metabolic pathways, including the synthesis of fatty acids and triglycerides, although its precise biological functions and interactions are areas requiring further investigation. ontosight.ai

Recent research has explored the microbial biosynthesis of α,ω-diols, such as this compound, from free fatty acids. This involves the use of specific enzymatic systems, including CYP153A monooxygenase, carboxylic acid reductase (CAR), and endogenous E. coli aldehyde reductases. For instance, studies have demonstrated the bioconversion of tetradecanoic acid (a C14 fatty acid) into this compound. The conversion rates observed in these microbial systems highlight the potential for biotechnological production of this diol from renewable fatty acid sources. mdpi.com

The following table summarizes the bioconversion rates of this compound from tetradecanoic acid under different enzymatic conditions:

| Substrate | Enzyme System | Conversion Rate (%) |

| Tetradecanoic Acid | MmCAR | 60 mdpi.com |

| Tetradecanoic Acid | MmCAR-GDH | 68 mdpi.com |

Note: MmCAR refers to Mycobacterium massiliense carboxylic acid reductase; GDH refers to glucose dehydrogenase system.

Role in Biosynthesized Biomaterials and Wound Healing Mechanisms

This compound has been identified as a compound exhibiting wound healing mechanisms within the context of synthesized biomaterials. In one study, it was among 58 compounds identified through GC-MS analysis in a synthesized wound dressing biomaterial. This biomaterial was formulated from physiologically clotted fibrin, bovine collagen, an ethanolic extract of Azadirachta indica (L.), and impregnated with spider web as a novel raw material. Subsequent screening using PASS software indicated that this compound, alongside other compounds, possessed properties conducive to wound healing. researchgate.net

Furthermore, this compound was also identified in a biosheet impregnated with Macrotyloma uniflorum extract, developed for burn and wound dressings. Its presence in such biomaterials, characterized by fibrous and porous surfaces conducive to oxygen transport and fluid absorption, suggests its potential contribution to the material's therapeutic effects in wound management. researchgate.net

Environmental Research and Sustainability Aspects of 1,14 Tetradecanediol

Degradation Studies and Environmental Fate

The environmental fate of chemical compounds like 1,14-Tetradecanediol is determined by various transport and transformation mechanisms, including both chemical and biological degradation processes. numberanalytics.com These processes govern how chemicals move between environmental compartments such as air, water, and soil, and how they convert into other compounds. numberanalytics.com

Chemical degradation processes typically occur in aquatic or atmospheric environments and involve reactions such as oxidation, reduction, hydrolysis, and photolysis. researchgate.net, numberanalytics.com

Oxidation and Reduction: For this compound, the terminal hydroxyl groups are susceptible to oxidation, which can lead to the formation of carboxylic acids or aldehydes. Conversely, further reduction processes could potentially convert these groups or other intermediates into alkanes.

Hydrolysis: Hydrolysis is an abiotic transformation reaction involving the cleavage of chemical bonds through interaction with water. This process can occur in various environmental compartments, including water bodies, soil, and sediments. Factors such as pH, temperature, and the presence of catalysts or inhibitors can significantly influence the rate of hydrolytic degradation. numberanalytics.com, up.pt

Photolysis: Photolysis refers to the breakdown of chemicals upon the absorption of light energy, primarily in the ultraviolet range. This process is particularly significant in the atmosphere and surface waters, where compounds are exposed to sufficient sunlight. numberanalytics.com, up.pt

Biological mechanisms play a crucial role in the degradation of chemicals in soil and living organisms. These processes primarily involve microorganisms and can include oxidation, reduction, hydrolysis, and conjugation. researchgate.net, numberanalytics.com During biodegradation, microorganisms break down the chemical structure, utilizing it for their growth. up.pt The specific compartment (water, soil, atmosphere, or biota) where a chemical is distributed largely dictates the governing degradation process. researchgate.net While general mechanisms of biodegradation are well-understood, specific detailed research findings regarding the biological degradation rates or distinct pathways of this compound in various environmental matrices were not extensively detailed in the available literature.

Assessing the environmental stability of a compound like this compound involves a comprehensive study of its persistence under simulated environmental conditions. Experimental designs for such assessments typically involve exposing samples to various stressors, including UV light (e.g., at λ = 254 nm), controlled humidity (e.g., RH = 80%), and a range of pH levels (e.g., 3–10). Analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are employed to monitor the degradation process and identify potential degradation products, such as ketones or carboxylic acids. The use of control groups under inert atmospheres (e.g., N₂) helps to differentiate between oxidative and hydrolytic degradation pathways. Such studies often reference guidelines provided by organizations like the OECD for ecological testing, ensuring standardized and robust assessment methodologies.

Degradation by Biological Mechanisms in Soil and Organisms (Oxidation, Reduction, Hydrolysis, Conjugation)

Potential as a Biofuel Additive and Surfactant in Fuel Emulsions

This compound is being explored for its potential as a biofuel additive and as a surfactant in fuel emulsions. The compound's market is experiencing growth, driven in part by its utility in surfactant applications. github.com Surfactants are critical for stabilizing emulsions, which are mixtures of two immiscible liquids, such as oil and water, that form dispersed droplets. mdpi.com In the context of biofuels, stable emulsions are desirable for improved performance and reduced emissions.

The stability of biofuel emulsions is influenced by several factors, including the type and concentration of the emulsifier (surfactant), its Hydrophilic-Lipophilic Balance (HLB) value, and the water concentration within the emulsion. mdpi.com Co-surfactants, typically minor amphiphiles like alcohols, can be added to enhance surfactant transfer and improve emulsion stability. mdpi.com The use of this compound as a surfactant in fuel emulsions aims to contribute to the reduction of particulate emissions, aligning with broader sustainability goals in the energy sector.

Presence in Environmental Samples (e.g., Pesticide Formulations)

Table 1: Chemical Composition of Pesticide Sample A

| Component | Percentage Composition (%) |

| Toluene | 19.00 |

| Cumene | 6.53 |

| Indane | 21.65 |

| 1-chloro-Indane | 8.05 |

| Endo-8,9-dihydrodicyclopentadiene | 16.65 |

| 9,10-Dimethylene tricycle[4.2.1.1(2,5)]decane | 3.41 |

| 2,3-Anhydro-d-mannosan | 3.42 |

| This compound | 11.27 |

Source: Adapted from researchgate.net, internationaljournalcorner.com

Waste Plastic Conversion to Oxygenated Diols

This compound can be industrially synthesized through processes involving the conversion of waste plastics. , made-in-china.com Specifically, pyrolysis of waste plastics under controlled steam conditions in a muffle furnace has been shown to produce oxygenated diols, including this compound, as valuable byproducts. This method leverages steam and water to facilitate the formation of these oxygenated compounds from plastic waste. , made-in-china.com

Beyond waste plastic pyrolysis, alternative synthetic routes for this compound include the catalytic hydrogenation of α,ω-diketones or diesters. This process typically employs transition metal catalysts, such as ruthenium (Ru) or palladium (Pd). The yield and purity of this compound in these synthesis methods are influenced by several key parameters, including reaction temperature (with an optimal range often cited between 250–400°C), catalyst loading, and reaction time. This approach to producing diols from waste materials represents a significant aspect of sustainable chemistry, contributing to the circular economy by transforming challenging waste streams into useful chemical intermediates.

Computational and Theoretical Research on 1,14 Tetradecanediol

Quantitative Structure-Activity Relationship (QSAR) and In Silico Methods

Quantitative Structure-Activity Relationship (QSAR) and other in silico methods are computational tools used to model the relationship between a molecule's chemical structure and its biological or physicochemical activity. For 1,14-tetradecanediol, these methods are employed to predict various properties, including potential adverse effects and biological interactions.

Prediction of Skin Sensitization Potential

Recent studies have utilized in silico methods, including QSAR models, to predict the skin sensitization potential of this compound. gbv.de These predictions suggest that this compound may exhibit a low sensitization potential. This characteristic is particularly important for its consideration in consumer products, such as cosmetic formulations, where a low likelihood of skin sensitization is desirable. While computational predictions offer valuable insights, empirical studies are often necessary to confirm these findings.

Molecular Docking and Biological Activity Prediction

Molecular docking studies involve computationally simulating how a molecule, like this compound, fits into the binding site of a protein receptor. This technique helps in predicting potential biological activities and understanding the nature of molecular interactions.

This compound has been investigated through molecular docking in studies aimed at identifying bioactive compounds. For instance, in an in silico study focusing on anti-alopecia compounds, this compound was among the compounds identified and analyzed through computation-based molecular modeling. researchgate.netinnovareacademics.in This suggests its potential involvement in biological pathways relevant to hair growth. researchgate.netinnovareacademics.in Furthermore, this compound has been noted for its antimicrobial and anti-inflammatory activities, which are often explored and supported by computational studies that correlate phytochemical components with their biological activities. itmedicalteam.plitmedicalteam.pl The mechanism of action for its antimicrobial properties involves the interaction of its hydroxyl groups with microbial cell membranes, leading to disruption of the lipid bilayer, increased membrane permeability, and eventual cell lysis.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Catalyst Design

Density Functional Theory (DFT) calculations are quantum mechanical modeling methods used to investigate the electronic structure of molecules and materials. For this compound, DFT can be applied to understand reaction mechanisms and aid in catalyst design.

DFT calculations are valuable for modeling transition states in various reactions involving diols, such as dehydrogenation or esterification. This theoretical approach can provide insights into the energetic pathways and intermediate structures formed during these processes. In the broader context of catalyst design, DFT calculations are an efficient methodology for identifying reaction paths, indicating intrinsic reaction mechanisms, and designing catalysts for high reactivity. pku.edu.cn While specific detailed DFT studies solely focused on the reaction mechanisms and catalyst design for this compound itself were not extensively detailed in the provided search results, the general applicability of DFT in understanding diol chemistry and catalyst development is well-established. pku.edu.cn For example, DFT has been used in the design of trimetallic nanocatalysts for reactions like ethanol (B145695) oxidation, where understanding C-C bond cleavage and CO oxidation is crucial. pku.edu.cn

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules. By analyzing these movements over time, MD simulations can provide insights into the dynamic behavior of molecular systems and the nature of intermolecular interactions.

Thermodynamic Function Estimation and Heat Capacity Calculations

Computational methods are also employed to estimate thermodynamic functions and calculate properties like heat capacity for chemical compounds, which are vital for understanding their thermal behavior and for chemical engineering applications.

For this compound, its heat capacity has been a subject of computational and theoretical analysis. Studies have focused on the calculation of isobaric heat capacities for both liquid and solid phases of organic compounds, often employing group-additivity methods. mdpi.comnih.gov These methods aim to provide reliable heat capacity estimates and validate existing experimental data. mdpi.compreprints.org However, for diols, conventional empirical methods can sometimes lead to a significant overestimation of heat capacities due to their structural characteristics. preprints.org For instance, deviations in the range of 30–50 J·K⁻¹·mol⁻¹ have been observed when comparing conventional empirical predictions to consistent experimental data for α,ω-alkanediols. preprints.org Quantum chemical methods, while more complex for flexible molecules like this compound, are also used to estimate gas-phase heat capacities and to verify results from other methods. preprints.org

The following table summarizes some computed properties of this compound:

Table 1: Computed Properties of this compound

| Property Name | Property Value | Unit | Reference |

| Molecular Weight | 230.39 | g/mol | |

| Exact Mass | 230.224580195 | Da | ncepu.edu.cn |

| Hydrogen Bond Donor Count | 2 | - | ncepu.edu.cn |

| Hydrogen Bond Acceptor Count | 2 | - | ncepu.edu.cn |

| Rotatable Bond Count | 13 | - | ncepu.edu.cn |

| Complexity | 101 | - | ncepu.edu.cn |

| LogP | 3.65220 | - | ncepu.edu.cn |

| PSA | 40.46000 | Ų | ncepu.edu.cn |

| Density | 0.904 | g/cm³ | ncepu.edu.cn |

Table 2: Predicted Heat Capacity Data for this compound

| Compound | Predicted Cp(liq,298) (J/mol/K) | Experimental Cp(liq,298) (J/mol/K) | Deviation (J/mol/K) | MAPD (%) | Reference |

| This compound | 391.60 | 379.61 | -12.24 | -3.22 | mdpi.comnih.gov |

Note: The Mean Absolute Percentage Deviation (MAPD) for heat capacity predictions using group-additivity methods for a large set of compounds is reported to be around 2.66% for liquids. mdpi.com

Emerging Research Areas and Future Directions for 1,14 Tetradecanediol

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

1,14-Tetradecanediol demonstrates promise as a component in coordination chemistry, particularly as a chelating agent for the synthesis of Metal-Organic Frameworks (MOFs). scbt.com MOFs are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands, forming extended one-, two-, or three-dimensional structures. google.comeuropa.eu The presence of two terminal hydroxyl groups in this compound allows it to act as a linker, bridging metal centers and contributing to the formation of the MOF's porous architecture.

Advanced Analytical Techniques for Trace Analysis

Advanced analytical techniques are crucial for the detection, identification, and quantification of this compound, especially at trace levels in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the characterization and verification of its purity, identifying the compound by its molecular ion peak (m/z 230.39) and characteristic fragment ions (m/z 71, 55). Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a vital tool for confirming its structural integrity and purity.

For trace analysis, techniques like Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) have demonstrated the capability to identify this compound in environmental samples, such as aqueous soil extracts. rsc.org This highlights its applicability in monitoring the compound's presence in various ecosystems or industrial byproducts. Other techniques, such as X-ray diffraction, thermogravimetric analysis (TGA), N₂ sorption measurements, and Fourier-transform infrared (FT-IR) spectroscopy, are employed to characterize materials incorporating this compound, providing insights into its thermal stability and interactions within a matrix. google.com

Integration into Multi-component Catalytic Systems

While this compound itself is not typically a catalyst, its related diols have been utilized as crucial components in catalytic processes. For instance, 1,2-tetradecanediol (B1677598) has been employed as a reducing agent in the synthesis of multi-layered platinum-skin nanoparticle catalysts. sapub.org This suggests a potential role for this compound in similar multi-component catalytic systems, where it could act as a reducing agent or a solvent component that influences catalyst formation or activity. Furthermore, this compound can be a reactant in catalytic transformations, such as its conversion to diamines via direct amination using ruthenium complexes, illustrating its integration into catalytic reaction pathways. nih.gov

Exploration of Structure-Activity Relationships for Targeted Applications

The exploration of structure-activity relationships (SARs) for this compound aims to elucidate how its specific molecular structure dictates its biological and chemical activities, enabling the design of targeted applications. A notable biological activity of this compound is its antimicrobial property, observed against various pathogens. nih.govteras.ng This activity is attributed to its ability to interact with and disrupt microbial cell membranes, specifically the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. uidaho.edu The two terminal hydroxyl groups and the long hydrophobic chain are key structural features contributing to this membrane-disrupting mechanism.

Naturally occurring in plant extracts, this compound contributes to the antioxidant and antimicrobial activities of these botanical sources. In biological research, it serves as a model compound for studying the behavior of long-chain diols within complex biological systems. The predictive capabilities of software like PASS (Prediction of Activity Spectra for Substances), which utilizes SARs, can further guide the identification of new potential biological activities for this compound. asm.org

Sustainable Production and Circular Economy Integration

The drive towards sustainable chemistry and the circular economy has brought this compound into focus for its potential in green production methods and waste valorization. Industrially, this compound can be synthesized through the conversion of waste plastics, particularly via pyrolysis, a process that yields oxygenated diols as valuable byproducts. nih.govasm.org This approach aligns with circular economy principles by transforming non-recyclable waste into useful chemical feedstocks, thereby reducing landfill burden and optimizing resource utilization. google.com

Furthermore, advancements in biotechnology have opened avenues for the bioproduction of long-chain diols, including this compound. Engineered Escherichia coli strains have demonstrated the ability to produce such diols through microbial fermentation, offering an environmentally friendly alternative to conventional chemical synthesis. mdpi.com While current bioproduction yields may still be suboptimal compared to established chemical routes, ongoing research aims to enhance efficiency and productivity. mdpi.com The integration of this compound into a circular economy model emphasizes reducing waste, optimizing resource usage, and moving away from a linear "take, make, dispose" paradigm in chemical manufacturing.

Q & A

Basic: What synthetic methodologies are reported for 1,14-Tetradecanediol, and how do reaction conditions influence yield and purity?

Answer: